molecular formula C12H8BrFN4 B7433914 N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine

Cat. No.: B7433914
M. Wt: 307.12 g/mol
InChI Key: YMCSINGPCORULB-UHFFFAOYSA-N
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Description

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine: is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a pyrimidine ring substituted with bromine and fluorine atoms, and an indole moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN4/c13-10-11(14)16-6-17-12(10)18-8-1-2-9-7(5-8)3-4-15-9/h1-6,15H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSINGPCORULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the bromine and fluorine atoms are introduced through halogenation reactions.

    Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the pyrimidine and indole fragments using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyrimidin-4-yl)-1H-indol-5-amine
  • N-(6-fluoropyrimidin-4-yl)-1H-indol-5-amine
  • N-(5-bromo-4-pyrimidinyl)-1H-indol-5-amine

Uniqueness

N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine is unique due to the specific combination of bromine and fluorine substitutions on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

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